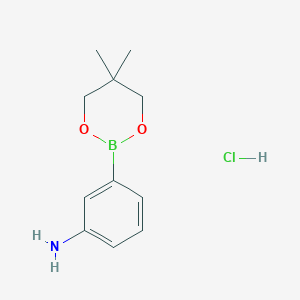

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride

Descripción general

Descripción

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H17BClNO2 It is a derivative of aniline, featuring a boron-containing dioxaborinane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride typically involves the reaction of 3-aminophenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxaborinane ring. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the intermediate products .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger batch sizes. The reaction conditions are carefully controlled to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Halogenated, nitrated, and sulfonated aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron have potential anticancer properties. The dioxaborinane moiety in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and angiogenesis.

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery applications. Its unique structure allows for modification that can improve solubility and bioavailability of therapeutic agents. Research is ongoing to explore its use in targeted drug delivery systems that can minimize side effects while maximizing therapeutic efficacy.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in the synthesis of advanced polymers. The incorporation of boron into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.

Conductive Materials

The compound's potential as a precursor for conductive polymers has been investigated. Conductive polymers are crucial for applications in electronics and energy storage devices. The presence of the dioxaborinane group may facilitate charge transport within the polymer matrix, making it suitable for applications in organic photovoltaics and sensors.

Organic Synthesis

Mecanismo De Acción

The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The aniline moiety allows for interactions with aromatic systems, facilitating its use in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but lacks the aniline moiety.

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Contains a dioxaborinane ring but with different substituents.

Uniqueness

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is unique due to the presence of both the dioxaborinane ring and the aniline moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Actividad Biológica

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline hydrochloride is a compound that has garnered interest in various fields of research due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its synthesis, chemical properties, and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17BClNO2. It features a boron-containing dioxaborinane ring attached to an aniline moiety, which is significant for its reactivity and potential biological interactions.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 232.62 g/mol |

| Boiling Point | Not specified |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-aminophenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. This method is optimized for both laboratory and industrial scales to ensure high yield and purity through recrystallization or chromatography techniques .

Research indicates that the compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of certain enzymes. For example, similar compounds have shown inhibition against cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism .

- Cell Growth Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit cell growth in cancer cell lines. The presence of the boron atom may enhance selectivity towards cancerous cells compared to normal cells .

- Biological Labeling : Due to its boron content, it may be useful in biological labeling and imaging applications.

Case Studies

Several studies have investigated the biological effects of compounds related to or derived from this compound:

- Study on Enzyme Inhibition : A study demonstrated that related compounds inhibited CYP3A4 with an IC50 value of 0.34 μM while showing minimal inhibition on other CYP isoforms. This specificity suggests a potential for reduced drug-drug interactions when used in pharmacological contexts .

- Cancer Cell Line Studies : Research has indicated that certain borylated compounds exhibit selective cytotoxicity towards cancer cell lines with GI50 values ranging from 11 to 38 μM across various cell types . This selectivity is crucial for developing targeted therapies.

Comparison with Similar Compounds

The unique structure of this compound allows it to participate in a variety of chemical reactions that may not be possible with simpler anilines or dioxaborinanes alone.

Table 2: Comparison with Related Compounds

| Compound Name | Similarity Index | Notable Activity |

|---|---|---|

| 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 0.84 | General boron activity |

| tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate | 0.83 | Potential anti-cancer properties |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride | 0.83 | Similar structural reactivity |

Propiedades

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGZJXWLKFOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657143 | |

| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-43-0 | |

| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.